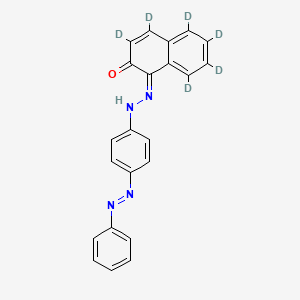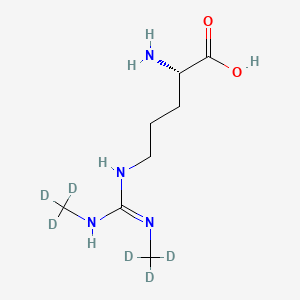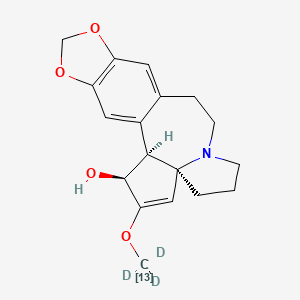
4-Oxo Valsartan Benzyl Ester
Overview
Description
4-Oxo Valsartan Benzyl Ester is a chemical compound with the molecular formula C31H33N5O4 and a molecular weight of 539.62 . It is also known as Benzyl N-(4-oxopentanoyl)-N-{[2’-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}valinate . This compound is an intermediate in the synthesis of valsartan metabolites .
Molecular Structure Analysis
The molecular structure of 4-Oxo Valsartan Benzyl Ester consists of 31 carbon atoms, 33 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms . The detailed structural analysis would require advanced computational chemistry tools and is beyond the scope of this response.Physical And Chemical Properties Analysis
4-Oxo Valsartan Benzyl Ester is a solid compound that is soluble in Dimethylformamide, Dimethyl Sulfoxide, and Methanol . It has a melting point of >114°C (lit.) (dec.) . The compound has a molecular weight of 539.62 and a molecular formula of C31H33N5O4 .Scientific Research Applications
1. Improved Manufacturing Process
Beutler et al. (2007) discussed a redesigned chemical process in valsartan manufacturing, notably in the synthesis steps involving benzyl esters. This improvement led to increased throughput and a shift to more environmentally friendly solvents in the production of valsartan (Beutler et al., 2007).
2. Hydrolysis Process Study
Ji Jiu-sheng (2012) investigated the hydrolysis debenzylation of valsartan benzyl ester. The study optimized process conditions to achieve high yields and purity of valsartan, highlighting the importance of factors like alkali concentration and reaction temperature (Ji Jiu-sheng, 2012).
3. Efficient Synthesis Approaches
Zhang et al. (2006) and Zhang et al. (2008) presented efficient and convergent synthesis methods for valsartan, incorporating techniques like palladium-catalyzed Suzuki coupling and saponification of methyl esters. These methods address drawbacks in previous synthesis approaches and are more suitable for industrial-scale production (Zhang et al., 2006); (Zhang et al., 2008).
4. Peptide Derivatives for Improved Absorption
Wu et al. (2012) synthesized esters and peptide derivatives of valsartan to increase its intestinal permeability. Their study found that these derivatives were better absorbed and had an extended half-life compared to valsartan, offering a promising direction for enhancing valsartan's pharmacokinetics (Wu et al., 2012).
5. Radioisotope Labelling for Research
Moenius et al. (2000) detailed the synthesis of C-14 labeled valsartan for research purposes. Incorporating radioisotopes into the valsartan molecule can be crucial for tracing and studying its pharmacological behavior (Moenius et al., 2000).
6. Continuous Flow Synthesis
Hiebler et al. (2019) reported an approach for the continuous synthesis of a valsartan precursor. This method involves a series of reactions, including N-acylation and methyl ester hydrolysis, carried out in a continuous flow process, which could significantly improve the efficiency of valsartan production (Hiebler et al., 2019).
7. Decarboxylative Biaryl Coupling
Goossen et al. (2007) presented a novel synthesis route for valsartan using decarboxylative biaryl coupling, offering economic and ecological benefits compared to traditional methods. This approach avoids the use of expensive organometallic reagents (Goossen et al., 2007).
properties
IUPAC Name |
benzyl (2S)-3-methyl-2-[4-oxopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21,29H,13,18-20H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMWOKXTBXOXTP-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676087 | |
| Record name | Benzyl N-(4-oxopentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo Valsartan Benzyl Ester | |
CAS RN |
188240-32-6 | |
| Record name | Benzyl N-(4-oxopentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)






![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)
